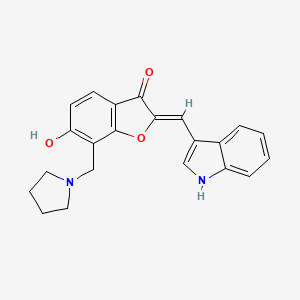

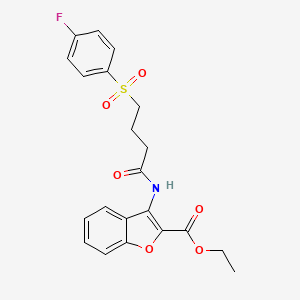

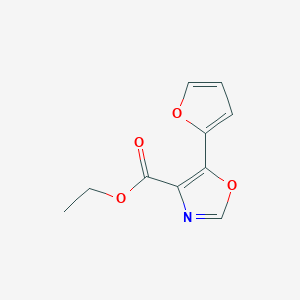

![molecular formula C20H17N3O2S B2892919 8-methyl-N'-(3-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide CAS No. 477855-84-8](/img/structure/B2892919.png)

8-methyl-N'-(3-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indole is a heterocyclic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria . Carbohydrazide is an organic compound that is often used as a reagent in organic synthesis .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of appropriate precursors under specific conditions . For example, a range of novel 4,6-dimethoxy-1H-indole-2-carbohydrazides was prepared starting from methyl 4,6-dimethoxy-1H-indole-2-carboxylate .Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving indole derivatives can be quite diverse, depending on the specific substituents present on the indole ring .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would likely be influenced by its specific structural features. For example, indole is known to be a crystalline, colorless substance with a specific odor .Applications De Recherche Scientifique

Antimicrobial and Antifungal Activities

- The synthesis of benzimidazole derivatives, including carbohydrazide compounds, has been shown to exhibit potential antimicrobial activities, suggesting similar compounds could be explored for antimicrobial applications (El-masry, Fahmy, & Abdelwahed, 2000).

- Novel compounds bearing indole moieties were synthesized and demonstrated antimicrobial evaluation, highlighting the significance of indole derivatives in developing new antimicrobial agents (Gomha & Riyadh, 2011).

Antioxidant and Anti-inflammatory Activities

- Indole-based compounds, including those with carbohydrazide functionality, have been synthesized and evaluated for their antioxidant properties. This suggests potential applications in combating oxidative stress-related diseases (Bingul, 2019).

- The synthesis of thieno[2,3-c]pyrazole derivatives and their evaluation for in vitro antioxidant and anti-inflammatory activities indicate the therapeutic potential of such compounds in treating inflammatory diseases (Mahajan, Nikam, Khedkar, Jha, Sarkar, & Gill, 2016).

Anticancer Applications

- The development of indole-oxadiazole derivatives as Bcl-2 inhibitory anticancer agents demonstrates the potential of indole derivatives in cancer therapy, particularly in inducing apoptosis in cancer cells (Hamdy, Ziedan, Ali, Bordoni, El-Sadek, Lashin, Brancale, Jones, & Westwell, 2017).

Agricultural Applications

- Solid lipid nanoparticles and polymeric nanocapsules carrying fungicides have been studied for sustained release in agricultural applications, indicating the potential use of similar compounds in enhancing the delivery and efficacy of agricultural chemicals (Campos, Oliveira, da Silva, Pascoli, Pasquôto, Lima, Abhilash, & Fernandes Fraceto, 2015).

Chemical Synthesis and Drug Development

- The synthesis of indole and heterocyclic derivatives for potential use in medicinal chemistry and drug development, highlighting the broad applicability of such compounds in synthesizing new therapeutic agents (Nandi, Jhou, Lee, Kuo, Liu, Huang, & Lee, 2012).

Mécanisme D'action

Propriétés

IUPAC Name |

4-methyl-N'-(3-methylbenzoyl)thieno[2,3-b]indole-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S/c1-12-6-5-7-13(10-12)18(24)21-22-19(25)17-11-15-14-8-3-4-9-16(14)23(2)20(15)26-17/h3-11H,1-2H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFHLRYMTOONQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC3=C(S2)N(C4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

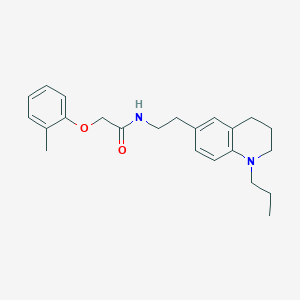

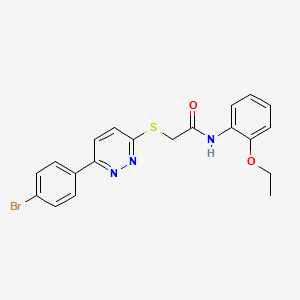

![3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2892839.png)

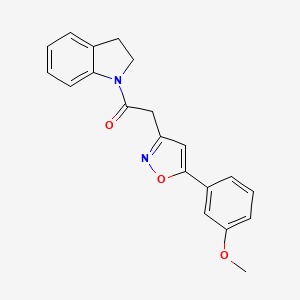

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-iodobenzamide](/img/structure/B2892841.png)

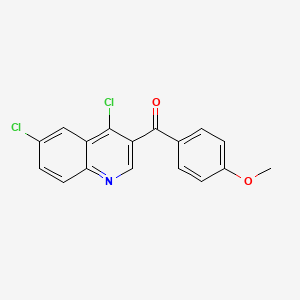

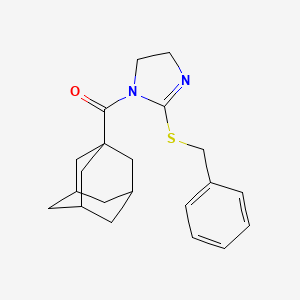

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2892846.png)

![N-benzyl-4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B2892847.png)

![4-({[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoic acid](/img/structure/B2892849.png)